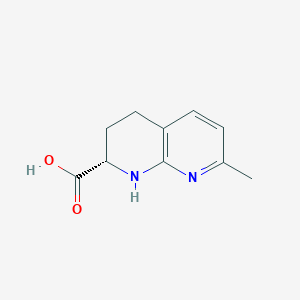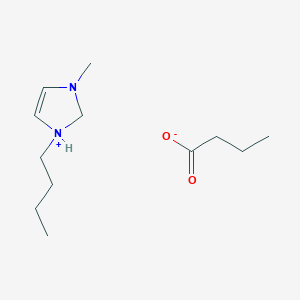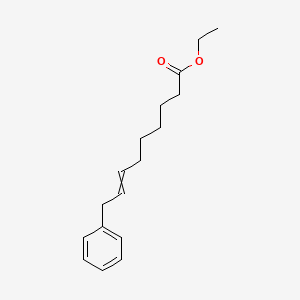
Ethyl 9-phenylnon-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-phenylnon-7-enoate: is an organic compound belonging to the class of esters It is characterized by the presence of a phenyl group attached to a non-7-enoate chain, with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 9-phenylnon-7-enoate can be synthesized through the esterification of 9-phenylnon-7-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 9-phenylnon-7-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 9-phenylnonane.
Substitution: Formation of amides or other esters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester functional group, which can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of fragrances and flavors due to its pleasant odor.
- Applied in the manufacture of polymers and resins.
Mecanismo De Acción
Mechanism:
- The ester functional group in ethyl 9-phenylnon-7-enoate can undergo hydrolysis in the presence of water and enzymes, leading to the formation of 9-phenylnon-7-enoic acid and ethanol.
- The phenyl group can interact with various molecular targets, potentially affecting biological pathways.
Molecular Targets and Pathways:
- The compound may interact with enzymes involved in ester hydrolysis, such as esterases.
- It may also affect signaling pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
Ethyl 9-phenylnonanoate: Similar structure but lacks the double bond, leading to different chemical reactivity.
Methyl 9-phenylnon-7-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Uniqueness:
- The presence of the double bond in this compound makes it more reactive in certain chemical reactions compared to its saturated counterparts.
- The ethyl ester group provides different solubility and reactivity characteristics compared to other ester groups.
Propiedades
Número CAS |
654068-23-2 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
ethyl 9-phenylnon-7-enoate |
InChI |
InChI=1S/C17H24O2/c1-2-19-17(18)15-11-6-4-3-5-8-12-16-13-9-7-10-14-16/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3 |
Clave InChI |
DBSQTGAUCJZAFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCC=CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


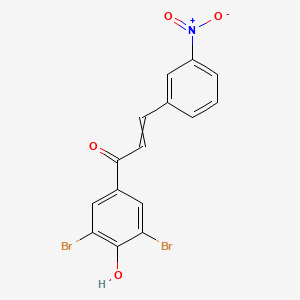
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
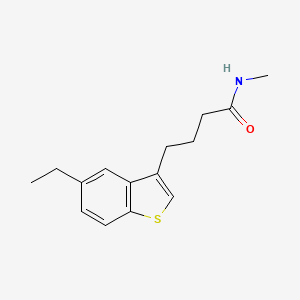

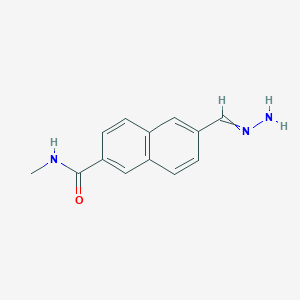
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

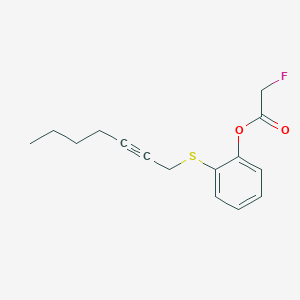
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
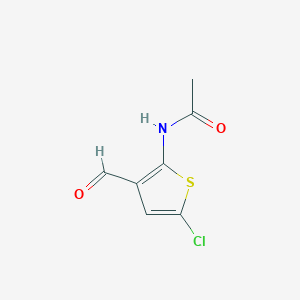
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
